Nutlin-3 - 548472-68-0

Nutlin-3

Catalog Number: EVT-278171
CAS Number: 548472-68-0
Molecular Formula: C60H60Cl4N8O8
Molecular Weight: 1163.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nutlin-3 is a small-molecule inhibitor specifically designed to target the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2) [, , , ]. It belongs to the cis-imidazoline class of compounds and is widely used in scientific research, particularly in oncology, to investigate p53 signaling pathways and evaluate potential anti-cancer therapies [, , , , ].

Future Directions

a) Clinical Trials and Personalized Medicine: Continued investigation of Nutlin-3 in clinical trials is crucial to confirm its safety and efficacy in human patients. Moreover, identifying biomarkers predictive of Nutlin-3 response will facilitate personalized therapeutic approaches, maximizing benefits for patients most likely to respond favorably [, , , , , , ].

b) Combination Therapies and Overcoming Resistance: Exploring synergistic combinations of Nutlin-3 with other anti-cancer agents, including targeted therapies, chemotherapies, and immunotherapies, holds promise for enhancing treatment efficacy and minimizing the development of drug resistance [, , , , , , , , , , , , , , ].

c) Understanding p53-Independent Effects: Investigating the p53-independent effects of Nutlin-3, such as its influence on glucose homeostasis [], will provide a more comprehensive understanding of its biological activity and potential therapeutic applications beyond cancer [].

Nutlin-3a

  • Compound Description: Nutlin-3a is one enantiomer of the racemic mixture Nutlin-3, exhibiting significant activity as an inhibitor of the interaction between murine double minute 2 (MDM2) and p53. This interaction inhibition leads to the stabilization and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest or apoptosis in cancer cells. []
  • Relevance: Nutlin-3a is the more potent enantiomer of Nutlin-3 in terms of MDM2 inhibitory activity. Unlike its counterpart, Nutlin-3b, Nutlin-3a demonstrates a strong binding affinity for MDM2, making it a more effective activator of the p53 pathway and a promising candidate for cancer therapy. [, ]

Nutlin-3b

  • Relevance: Compared to Nutlin-3, Nutlin-3b displays weaker binding to MDM2 and reduced activation of the p53 pathway. Despite this, its capacity to affect P-gp function highlights a potential p53-independent mechanism that could be relevant in cancer treatment. [, ]
  • Compound Description: trans-Nutlin-3a is a diastereoisomer of Nutlin-3a. Despite the structural similarities, trans-Nutlin-3a demonstrates weaker binding affinity to MDM2 than Nutlin-3a. Brownian dynamics simulations reveal that the difference in binding kinetics arises from the electrostatic interactions between trans-Nutlin-3a and specific charged residues surrounding the MDM2 binding site. []
  • Relevance: This compound is relevant to understanding how subtle changes in the three-dimensional structure of Nutlin-3 analogs can significantly impact their interaction with MDM2 and, consequently, their ability to activate the p53 pathway. These findings underscore the importance of stereochemistry in drug design, particularly for targeted therapies like those aimed at the MDM2-p53 interaction. []
Classification and Source

Nutlin-3 belongs to the class of compounds known as imidazolines and is classified as a selective antagonist of MDM2. It is derived from a series of synthetic modifications aimed at enhancing its binding affinity and selectivity for the p53-MDM2 interaction. The compound is primarily sourced from pharmaceutical research, with significant contributions from studies exploring its biological effects and therapeutic potential against various cancer types.

Synthesis Analysis

The synthesis of Nutlin-3 has evolved through several methodologies, focusing on achieving high enantioselectivity and yield. A notable approach involves an enantioselective synthesis using a novel bis(amidine) organocatalyst, which has demonstrated effectiveness at decagram scales.

Key steps in the synthesis include:

  1. Starting Materials: The synthesis begins with readily available precursors, such as aryl nitromethane pronucleophiles.
  2. Catalytic Conditions: The reaction typically occurs at low temperatures (around -20 °C) to maximize enantioselectivity, with catalyst loadings as low as 0.5 mol%.
  3. Isolation: The desired product precipitates from the reaction mixture, allowing for straightforward filtration and purification processes.
  4. Final Steps: Subsequent cyclization reactions and chromatographic separations yield Nutlin-3 with high purity and enantiomeric excess (up to 99% ee) .
Molecular Structure Analysis

Nutlin-3 has a complex molecular structure characterized by its imidazoline core, which is crucial for its interaction with MDM2. The molecular formula of Nutlin-3 is C16_{16}H18_{18}N4_{4}O, and it features several functional groups that enhance its binding properties.

Structural Features

  • Imidazoline Ring: This bicyclic structure is essential for its biological activity.
  • Aromatic Substituents: The presence of aryl groups contributes to hydrophobic interactions with MDM2.
  • Chiral Centers: Nutlin-3 exists as two enantiomers (Nutlin-3a and Nutlin-3b), with only Nutlin-3a exhibiting significant biological activity.

The three-dimensional conformation allows for optimal fit within the p53-binding pocket of MDM2, facilitating effective inhibition .

Chemical Reactions Analysis

Nutlin-3 primarily engages in non-covalent interactions rather than traditional chemical reactions. Its mechanism of action involves:

  1. Binding to MDM2: Nutlin-3 occupies the p53-binding site on MDM2, preventing the latter from ubiquitinating p53.
  2. Stabilization of p53: By inhibiting MDM2, Nutlin-3 leads to increased levels of active p53 in the cell.
  3. Activation of Downstream Pathways: This stabilization triggers various cellular responses, including cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action

Nutlin-3's mechanism centers on disrupting the p53-MDM2 interaction:

  1. Inhibition of MDM2: By binding to MDM2's p53-binding pocket, Nutlin-3 prevents MDM2 from tagging p53 for degradation.
  2. Restoration of p53 Function: Stabilized p53 can then activate target genes involved in cell cycle regulation and apoptosis.
  3. Induction of Apoptosis: In cancer cells with wild-type p53, Nutlin-3 promotes apoptosis through pathways involving cyclin-dependent kinase inhibitors like p21WAF1 .

This mechanism allows Nutlin-3 to exert antitumor effects without causing direct DNA damage, contrasting with traditional chemotherapeutics .

Physical and Chemical Properties Analysis

Nutlin-3 exhibits distinct physical and chemical properties that contribute to its function:

  • Molecular Weight: Approximately 298.34 g/mol.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited water solubility.
  • Stability: The compound is stable under physiological conditions but should be protected from light to prevent degradation.

These properties are critical for its formulation as a therapeutic agent .

Applications

Nutlin-3 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: It is being investigated as a treatment for various cancers that retain wild-type p53, including neuroblastoma, leukemia, and solid tumors.
  2. Research Tool: As a potent inhibitor of MDM2, Nutlin-3 serves as a valuable tool for studying the p53 pathway in cellular models.
  3. Combination Therapies: There is ongoing research into combining Nutlin-3 with other therapies to enhance efficacy against resistant cancer types .
Molecular Mechanisms of Nutlin-3 Action

MDM2/MDMX-p53 Interaction Inhibition Dynamics

Structural Basis of Nutlin-3 Binding to MDM2 Hydrophobic Pocket

Nutlin-3 (a cis-imidazoline analog) binds the hydrophobic cleft of MDM2’s N-terminal domain with high specificity, mimicking the critical tri-residue motif (Phe¹⁹, Trp²³, Leu²⁶) of p53. X-ray crystallography reveals that Nutlin-3’s 4-chlorophenyl group occupies the Trp²³ pocket, the 4-ethoxyphenyl group inserts into the Leu²⁶ pocket, and the isopropoxy phenyl moiety occupies the Phe¹⁹ subpocket [2] [7]. This competitive binding displaces p53 by steric hindrance, with Nutlin-3 achieving nanomolar binding affinity (IC₅₀ = 90 nM for MDM2) [1]. Key interactions include:

  • Hydrophobic contacts with MDM2 residues (Leu⁵⁴, Gly⁵⁸, Ile⁶¹, Met⁶², His⁷³, Val⁹³)
  • Halogen bonding between the chloro group and MDM2-His⁷³
  • Hydrogen bonding with MDM2-Lys⁹⁴ and backbone carbonyls [2] [8]

Table 1: Structural Parameters of Nutlin-3 Binding to MDM2/MDMX

ParameterMDM2-Nutlin-3MDMX-Nutlin-3
Binding Pocket Volume740 ų690 ų
Key Binding ResiduesLeu⁵⁴, Gly⁵⁸, Ile⁶¹Leu⁵³, Gly⁵⁷, Ile⁶⁰
Critical InteractionH-bond: Lys⁹⁴Electrostatic: Glu²⁵/Lys⁵¹
Reported IC₅₀18–90 nM>10 µM
Residence Time43 min (slow off-rate)<6 min (fast off-rate)

Differential Affinity for MDMX and Implications for p53 Reactivation

Despite 53% sequence homology in the p53-binding domains of MDM2 and MDMX, Nutlin-3 shows >100-fold lower affinity for MDMX (IC₅₀ >10 µM) [3] [8]. This differential binding arises from:

  • Electrostatic potential differences: MDMX lacks the complementary Glu²⁵/Lys⁵¹ charge pair critical for guiding Nutlin-3 into its binding pocket. Brownian dynamics simulations show Nutlin-3 experiences shorter residence times near MDMX due to unfavorable electrostatic steering [2].
  • Conformational flexibility: MDMX’s F19 subpocket exhibits greater backbone dynamics (order parameter S² = 0.20–0.60) than MDM2, reducing stable ligand interactions. Residues M⁶², Q⁶⁸, Q⁶⁹, E⁷⁰, Q⁷¹, H⁷², and K⁹³ adopt open conformations incompatible with high-affinity Nutlin-3 binding [8].
  • Allosteric shifts: MDMX residue Y⁹⁹ shifts 3.1 Å upon Nutlin-3 binding compared to p53-bound states, enlarging the L26 subsite and weakening hydrophobic contacts [8].

This MDMX resistance limits p53 reactivation in tumors overexpressing MDMX (e.g., melanomas, sarcomas), necessitating dual MDM2/MDMX inhibitors like RG7388 for complete pathway activation [1] [7].

p53 Pathway Activation and Transcriptional Regulation

Upregulation of p21 and MDM2 in Wild-Type p53 Contexts

Nutlin-3 stabilizes nuclear p53 by blocking its MDM2-mediated ubiquitination, triggering transcription of downstream effectors:

  • p21 (CDKN1A): Induces G₁/S and G₂/M cell cycle arrest. In laryngeal squamous cell carcinoma (LSCC), Nutlin-3 increases p21 mRNA/protein by 8–12-fold within 6 hours, correlating with reduced clonogenic survival (p < 0.001) [4].
  • MDM2: Forms an auto-regulatory feedback loop. Nutlin-3 elevates MDM2 transcripts 5–7-fold in AML cells (MOLM-13), but p53 acetylation at Lys³⁸² uncouples this feedback, enabling sustained activation [6].
  • PUMA/BAX: Pro-apoptotic factors upregulated 3–5-fold in NSCLC cells (A549) treated sequentially with cisplatin/Nutlin-3, amplifying DNA damage responses [9].

Notably, p53 acetylation is enhanced independently of total p53 levels. In TP53-transfected SAOS-2 cells, Nutlin-3 increases acetyl-p53 (Lys³⁸²) by 15-fold versus only 2-fold for total p53, indicating post-translational modification dominance [6].

Senescence Induction vs. Apoptotic Signaling in Cancer vs. Normal Cells

Nutlin-3’s cellular outcomes depend on p53 status and cell lineage:

  • Senescence: Dominant in wild-type p53 solid tumors. LSCC cells (UM-SCC-17B) show β-galactosidase positivity in >60% of cells after Nutlin-3/radiation, with mTOR-dependent permanent G₀/G₁ arrest [4]. Senescence biomarkers (p16ᴵᴺᴷ⁴ᵃ, SA-β-Gal) increase 4–6-fold in glioblastoma multiforme (GBM) cells, independent of apoptosis [5].
  • Apoptosis: Prevalent in hematopoietic malignancies and epithelial cancers. In AML (MOLM-13), Nutlin-3 activates caspase-3/7 and induces PARP cleavage within 12 hours. Apoptosis requires functional p53, as CRISPR-knockout abolishes cell death [5] [6].
  • EMT Reversal: In gemcitabine-resistant hepatocellular carcinoma (GR-HepG2), Nutlin-3 upregulates E-cadherin 3.5-fold and downregulates vimentin/Snail/Slug 2–4-fold via Smad2 suppression, reversing mesenchymal phenotypes [10].

Table 2: Cell Fate Determinants in Nutlin-3-Treated Systems

Cell Typep53 StatusPrimary OutcomeKey BiomarkersMolecular Trigger
LSCC (UM-SCC-17B)Wild-typeSenescence↑p21, ↑SA-β-Gal, ↑p16ᴵᴺᴷ⁴ᵃmTOR activation
AML (MOLM-13)Wild-typeApoptosis↑PUMA, ↑BAX, ↓Bcl-2, ↑caspase-3/7p53 acetylation at Lys³⁸²
HCC (GR-HepG2)Wild-typeEMT reversal↑E-cadherin, ↓vimentin, ↓Smad2Smad2 repression
Cutaneous T-cell (Hut-78)Mutant (R196X)ChemosensitizationNo p21/MDM2 inductionp53-independent synergy

Notably, normal fibroblasts undergo reversible G₁ arrest without apoptosis, highlighting cancer-selective cytotoxicity [4] [6].

Properties

CAS Number

548472-68-0

Product Name

Nutlin-3

IUPAC Name

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one

Molecular Formula

C60H60Cl4N8O8

Molecular Weight

1163.0 g/mol

InChI

InChI=1S/2C30H30Cl2N4O4/c2*1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h2*4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)

InChI Key

GBBSJAZVCWRGRH-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

nutlin 3
nutlin-3
nutlin-3A
nutlin-3B

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.